molecular formula C12H22N2O2 B140436 Crotetamide CAS No. 6168-76-9

Crotetamide

Cat. No.: B140436
CAS No.: 6168-76-9
M. Wt: 226.32 g/mol
InChI Key: LSAMUAYPDHUBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Crotetamide is represented by the formula C12H22N2O2 . The IUPAC Standard InChI is InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and organic solvents. Its molecular weight is 226.3153 g/mol . Its melting point is 106-108°C, and its boiling point is 335°C. This compound has a pKa of 7.08 and a log P value of 0.59.

Scientific Research Applications

Histamine Release and Blood Pressure Regulation

A study by Blom et al. (2004) developed a method to determine if hypotensive compounds, like the novel compound SC-372, cause histamine release, which can decrease blood pressure. This research is significant for understanding the role of compounds like Crotetamide in blood pressure regulation (Blom et al., 2004).

Histamine Pharmacology

Tiligada and Ennis (2018) reviewed the diverse roles of histamine in pharmacology, including its interaction with GPCRs (H1–4) and its relevance in allergy and gastrointestinal disorder treatments. This review provides a broader context for understanding compounds like this compound in histamine-related research (Tiligada & Ennis, 2018).

Hydrogel Membranes for Drug Delivery

Nagarjuna et al. (2016) investigated the use of Sodium Alginate/Karaya gum blend hydrogel membranes for controlled release of drugs. This study's findings on drug encapsulation and release mechanisms can be crucial for understanding how compounds like this compound might be effectively delivered (Nagarjuna et al., 2016).

Crocin's Protective Effects

Ghafarzadeh et al. (2019) explored crocin's protective effects against indomethacin-induced small intestinal ulcers. Their findings on crocin's antioxidant, anti-inflammatory, and anti-apoptotic mechanisms might offer insights into similar protective roles that this compound could play (Ghafarzadeh et al., 2019).

Safety and Hazards

Crotetamide is not intended for human or veterinary use. It is to be used only for scientific research and development. More detailed safety and hazard information can be found in the Safety Data Sheet provided by the supplier .

Properties

IUPAC Name

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMUAYPDHUBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863702
Record name N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6168-76-9
Record name Crotethamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6168-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotetamide
Reactant of Route 2
Reactant of Route 2
Crotetamide
Reactant of Route 3
Reactant of Route 3
Crotetamide
Reactant of Route 4
Crotetamide
Reactant of Route 5
Reactant of Route 5
Crotetamide
Reactant of Route 6
Reactant of Route 6
Crotetamide
Customer
Q & A

Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?

A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.

Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?

A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.

Q3: What are the metabolic pathways of Crotethamide in humans?

A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.